molecular formula C16H23FN2O3S B6926499 N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide

N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide

Cat. No.: B6926499
M. Wt: 342.4 g/mol
InChI Key: KPSJPEHPLKLUPG-UHFFFAOYSA-N
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Description

N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methanesulfonamide group and a 3-fluorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-16(2,12-6-4-7-13(17)10-12)15(20)19-9-5-8-14(11-19)18-23(3,21)22/h4,6-7,10,14,18H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSJPEHPLKLUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)F)C(=O)N2CCCC(C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 3-fluorophenyl-2-methylpropanoyl chloride: This intermediate can be synthesized by reacting 3-fluorophenylacetic acid with thionyl chloride under reflux conditions.

    Formation of the piperidine intermediate: The piperidine ring is introduced by reacting the acyl chloride with piperidine in the presence of a base such as triethylamine.

    Introduction of the methanesulfonamide group: The final step involves reacting the piperidine intermediate with methanesulfonyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(3-chlorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide
  • N-[1-[2-(3-bromophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide
  • N-[1-[2-(3-methylphenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide

Uniqueness

N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

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